An In-Depth Technical Guide to the Chemical Characterization of Flunitazene
An In-Depth Technical Guide to the Chemical Characterization of Flunitazene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flunitazene, a potent synthetic opioid of the benzimidazole (B57391) class, has emerged as a significant compound of interest within the scientific and forensic communities. Structurally related to highly potent opioids like etonitazene, Flunitazene is a potent µ-opioid receptor agonist.[1] This guide provides a comprehensive technical overview of the chemical characterization of Flunitazene, including its analytical profile, spectroscopic data, and detailed experimental protocols for its identification and analysis.
Chemical and Physical Properties
Flunitazene, scientifically known as N,N-diethyl-2-[2-[(4-fluorophenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine, possesses the chemical formula C₂₀H₂₃FN₄O₂ and a monoisotopic mass of 370.1805 g/mol .[2] A summary of its key chemical identifiers and properties is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | N,N-diethyl-2-[2-[(4-fluorophenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine | [2] |
| Synonyms | Fluonitazene, 4-Fluoro Desethoxyetonitazene | |
| CAS Number | 2249-36-7 | [3] |
| Molecular Formula | C₂₀H₂₃FN₄O₂ | [2] |
| Molecular Weight | 370.4 g/mol | [2] |
| Monoisotopic Mass | 370.18050415 Da | [2] |
| DEA Schedule | Schedule I | [2] |
Spectroscopic Characterization
The structural elucidation and identification of Flunitazene rely on various spectroscopic techniques, primarily mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone for the identification of Flunitazene in forensic and research settings. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), are employed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS provides high sensitivity and specificity for the detection of Flunitazene in complex matrices. The precursor ion and major product ions are crucial for its identification.
| Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) | Reference |
| 371.1878 | 100.1, 72.1, 44.1, 109.1 | 35 ± 15 |
Gas Chromatography-Mass Spectrometry (GC-MS):
The electron ionization (EI) mass spectrum of Flunitazene is characterized by specific fragmentation patterns.
| m/z | Relative Abundance |
| Major Fragments | |
| 100 | Base Peak |
| 72 | High |
| 271 | Moderate |
| 370 | Low (Molecular Ion) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of Flunitazene exhibits characteristic absorption bands corresponding to its functional groups. An Attenuated Total Reflectance (ATR) FTIR spectrum of Flunitazene hydrochloride is available, though detailed peak assignments require further analysis. Key expected vibrational modes are listed in Table 4.
| Wavenumber Range (cm⁻¹) | Functional Group |
| 3100-3000 | Aromatic C-H stretch |
| 2975-2850 | Aliphatic C-H stretch |
| 1600-1450 | C=C and C=N stretching (aromatic rings) |
| 1570-1490 & 1390-1300 | Asymmetric and symmetric NO₂ stretch |
| 1250-1000 | C-N and C-O stretching |
| ~1220 | C-F stretch |
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis of Flunitazene in Whole Blood
This protocol is adapted from a validated method for the quantification of nitazene (B13437292) analogs in whole blood.[4]
Materials:
-
Whole blood sample
-
Internal standard (e.g., Isotonitazene-d₇)
-
1 M Sodium hydroxide (B78521)
-
Methyl-tert-butyl ether (MTBE)
-
Methanol
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
-
LC-MS/MS system
Procedure:
-
To 0.5 mL of whole blood in a centrifuge tube, add the internal standard.
-
Add 0.5 mL of 1 M sodium hydroxide and vortex briefly.
-
Add 2 mL of MTBE, cap, and vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 methanol:water) and vortex.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
In Vitro µ-Opioid Receptor Activation Assay
This protocol outlines a general procedure for assessing the agonist activity of Flunitazene at the µ-opioid receptor using a cell-based assay that measures the recruitment of β-arrestin 2.
Materials:
-
CHO-K1 or HEK293 cells stably co-expressing the human µ-opioid receptor and a β-arrestin 2 reporter system.
-
Cell culture medium (e.g., DMEM/F12 with supplements).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Flunitazene stock solution.
-
Reference agonist (e.g., DAMGO).
-
Detection reagents for the reporter system.
-
White, opaque 96- or 384-well microplates.
-
Luminometer or fluorometer.
Procedure:
-
Cell Seeding: Seed the cells into the microplates at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of Flunitazene and the reference agonist in assay buffer.
-
Compound Addition: Remove the cell culture medium and add the compound dilutions to the wells.
-
Incubation: Incubate the plates for a specified time (e.g., 90 minutes) at 37°C.
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate to allow for signal development.
-
Data Acquisition: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the response of the reference agonist and generate concentration-response curves to determine EC₅₀ and Eₘₐₓ values.
Pharmacological Profile and Metabolism
Flunitazene is a potent agonist of the µ-opioid receptor, which is a G-protein coupled receptor (GPCR).[1] Activation of the µ-opioid receptor by an agonist like Flunitazene initiates a downstream signaling cascade.
µ-Opioid Receptor Signaling Pathway
The binding of Flunitazene to the µ-opioid receptor triggers the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi/o). This causes the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels. These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release, producing the analgesic and sedative effects characteristic of opioids.
Metabolism
The metabolism of nitazene analogs, including Flunitazene, primarily occurs in the liver and involves phase I and phase II reactions. Based on studies of related compounds, the primary metabolic pathways for Flunitazene are predicted to be N-deethylation, nitro reduction, and hydroxylation. The N-desethyl metabolite of Flunitazene has been identified as a potential biomarker for its consumption.[5]
Conclusion
This technical guide provides a consolidated resource for the chemical characterization of Flunitazene. The data and protocols presented are essential for researchers, scientists, and drug development professionals working with this potent synthetic opioid. The continued emergence of novel psychoactive substances like Flunitazene underscores the importance of robust analytical methods for their accurate identification and characterization to understand their pharmacological and toxicological profiles.
References
- 1. Flunitrazepam oxidative metabolism in human liver microsomes: involvement of CYP2C19 and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N,N-diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride | 119276-01-6 | Benchchem [benchchem.com]
- 4. Analysis of biofluids for flunitrazepam and metabolites by electrospray liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
